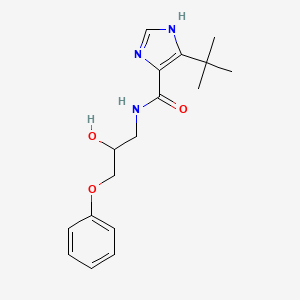
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide, also known as BAPTA-AM, is a cell-permeable chelator that is widely used in scientific research. It is a synthetic compound that is derived from the natural compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA-AM is a highly versatile tool that can be used to study a wide range of biological processes.
作用机制
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide works by binding to calcium ions, forming a stable complex that prevents the calcium from participating in intracellular signaling pathways. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is cell-permeable, meaning that it can cross the cell membrane and enter the cytoplasm, where it can chelate intracellular calcium.
Biochemical and Physiological Effects
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has a wide range of biochemical and physiological effects, depending on the specific cellular process being studied. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has also been used to study the role of calcium in apoptosis (programmed cell death) and autophagy (cellular recycling).
实验室实验的优点和局限性
One of the main advantages of 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is its high selectivity for calcium ions. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in specific cellular processes. However, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has some limitations. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can only chelate calcium ions that are present in the cytoplasm. It cannot chelate calcium ions that are stored in intracellular organelles such as the endoplasmic reticulum or mitochondria.
未来方向
There are many potential future directions for research involving 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. One area of interest is the role of calcium in cancer cells. Calcium signaling has been shown to play a critical role in cancer cell proliferation and survival, and 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used to study the specific calcium-dependent pathways that are involved in cancer progression. Another area of interest is the development of new calcium chelators that are more selective and effective than 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. Finally, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used in combination with other tools such as optogenetics or CRISPR/Cas9 to study the role of calcium in specific cellular processes with high spatial and temporal precision.
合成方法
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is synthesized by reacting BAPTA with tert-butyl 2-bromoacetate and 2-hydroxy-3-phenoxypropylamine. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide.
科学研究应用
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is widely used in scientific research to study intracellular calcium signaling. Calcium is a ubiquitous second messenger that plays a critical role in a wide range of biological processes, including muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is a highly effective calcium chelator that can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in various cellular processes.
属性
IUPAC Name |
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)15-14(19-11-20-15)16(22)18-9-12(21)10-23-13-7-5-4-6-8-13/h4-8,11-12,21H,9-10H2,1-3H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKKNXENMWJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)NCC(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)
